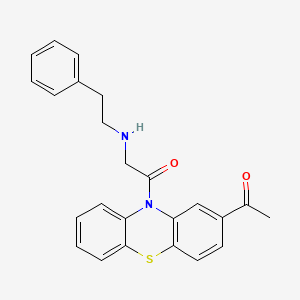
10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- is a derivative of phenothiazine, a tricyclic compound that has been widely studied for its diverse biological activities. Phenothiazine derivatives are known for their applications in pharmaceuticals, particularly as antipsychotic and antihistaminic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- typically involves the acylation of phenothiazine. One common method is the Friedel-Crafts acylation, where phenothiazine is reacted with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . Another method involves the alkylation of 2-acetylphenothiazine with methyl iodide and sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use as an antipsychotic and antihistaminic agent.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- involves its interaction with various molecular targets. In biological systems, it may interact with neurotransmitter receptors, such as dopamine and serotonin receptors, leading to its antipsychotic effects. The compound’s antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent.
Promethazine: An antihistaminic agent.
Prochlorperazine: Used to control severe nausea and vomiting.
Uniqueness
10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- is unique due to its specific acetyl and phenylethylamino substituents, which may confer distinct pharmacological properties compared to other phenothiazine derivatives .
Properties
CAS No. |
89516-35-8 |
|---|---|
Molecular Formula |
C24H22N2O2S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(2-acetylphenothiazin-10-yl)-2-(2-phenylethylamino)ethanone |
InChI |
InChI=1S/C24H22N2O2S/c1-17(27)19-11-12-23-21(15-19)26(20-9-5-6-10-22(20)29-23)24(28)16-25-14-13-18-7-3-2-4-8-18/h2-12,15,25H,13-14,16H2,1H3 |
InChI Key |
MBZNVOMAVQLQKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


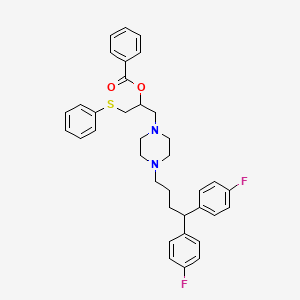
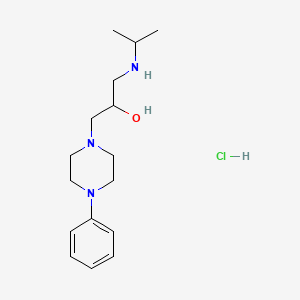

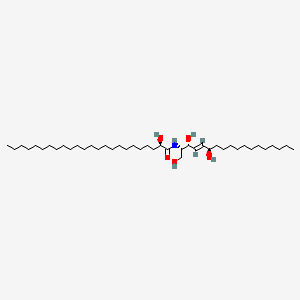
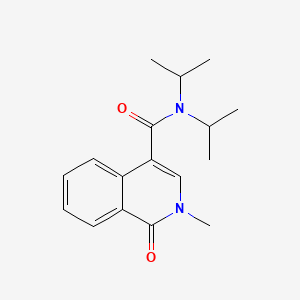
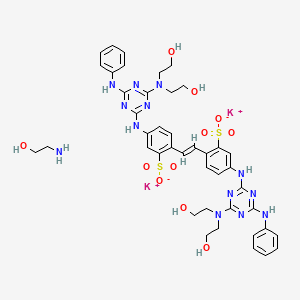
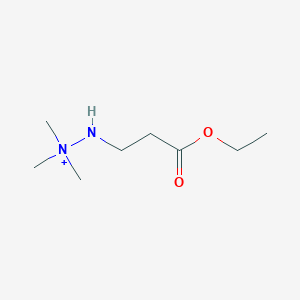
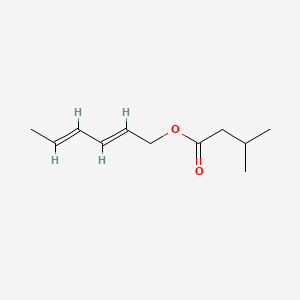
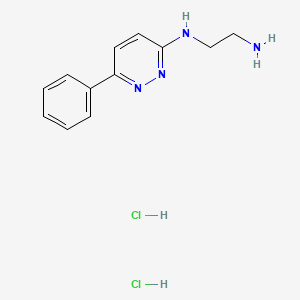
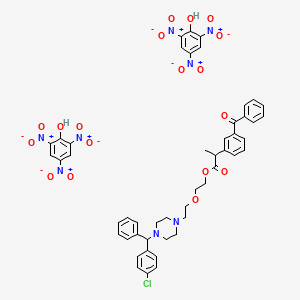
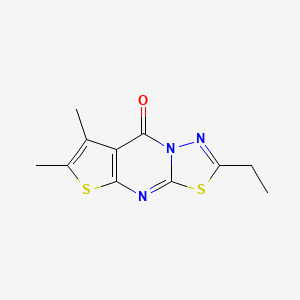

![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)

